Nickel perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

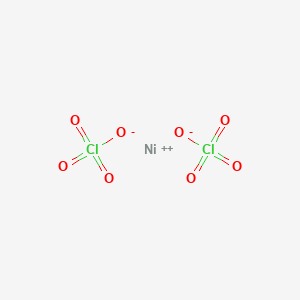

nickel(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Ni/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQBNKOPBDZKDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2NiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065566 | |

| Record name | Nickel perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOLUBILITIES: 222.5 G/100 CC WATER AT 0 °C, 273.7 G/100 CC WATER AT 45 °C, SOL IN ALCOHOL, ACETONE, CHLOROFORM /HEXAHYDRATE/ | |

| Record name | NICKEL PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

13637-71-3, 41743-88-8 | |

| Record name | Nickel perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, nickel salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ8A24MEZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nickel(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel(II) perchlorate hexahydrate, a versatile precursor in coordination chemistry and materials science. This document details the chemical principles, experimental protocols, and safety considerations for the preparation and handling of this energetic material.

Introduction

Nickel(II) perchlorate hexahydrate, with the chemical formula Ni(ClO₄)₂·6H₂O, is a green, crystalline solid that is highly soluble in water and polar organic solvents.[1][2] Its utility stems from the weakly coordinating nature of the perchlorate anion, making it an excellent starting material for the synthesis of various nickel(II) complexes where the ligand of interest can readily displace the coordinated water molecules.[3] Applications of nickel(II) perchlorate and its derivatives are found in catalysis, electrochemistry, and the development of energetic materials.[3]

This guide presents two common methods for the synthesis of nickel(II) perchlorate hexahydrate, followed by a detailed protocol for the preparation of a representative coordination complex, tris(ethylenediamine)nickel(II) perchlorate.

Physicochemical Properties

A summary of the key physicochemical properties of nickel(II) perchlorate hexahydrate is presented in Table 1.

Table 1: Physicochemical Properties of Nickel(II) Perchlorate Hexahydrate

| Property | Value | References |

| Chemical Formula | Ni(ClO₄)₂·6H₂O | [4] |

| Molecular Weight | 365.68 g/mol | [4] |

| Appearance | Green crystalline solid | [4] |

| Melting Point | 140 °C | [5] |

| Solubility in Water | 259 g/100 mL | [2] |

| Density | 1.508 g/cm³ | [2] |

| CAS Number | 13520-61-1 | [4] |

Synthesis of Nickel(II) Perchlorate Hexahydrate

Two primary methods for the synthesis of nickel(II) perchlorate hexahydrate are the reaction of a nickel(II) salt with perchloric acid and a metathesis reaction. The former is generally preferred for its directness and high purity of the final product.

Method 1: Reaction of Nickel(II) Carbonate with Perchloric Acid

This method involves the neutralization of a basic nickel(II) salt, such as nickel(II) carbonate, with perchloric acid. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: NiCO₃ + 2HClO₄ + 5H₂O → Ni(ClO₄)₂·6H₂O + CO₂

Experimental Protocol:

-

Reagent Preparation: In a well-ventilated fume hood, carefully measure a stoichiometric amount of 70% perchloric acid.

-

Reaction: Slowly and cautiously add the perchloric acid to a suspension of nickel(II) carbonate in deionized water in a beaker, with constant stirring. The addition should be dropwise to control the effervescence.

-

Completion: Continue stirring until the evolution of carbon dioxide ceases and a clear green solution is obtained.

-

Concentration: Gently heat the solution on a water bath to concentrate it. Avoid overheating, as this can lead to the decomposition of the perchlorate.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the green crystals of nickel(II) perchlorate hexahydrate by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.

Method 2: Metathesis Reaction

This method involves the reaction of aqueous solutions of nickel(II) sulfate and barium perchlorate. The insoluble barium sulfate precipitates, leaving the desired nickel(II) perchlorate in solution.[6]

Reaction: NiSO₄ + Ba(ClO₄)₂ → Ni(ClO₄)₂ + BaSO₄(s)

Experimental Protocol:

-

Solution Preparation: Prepare separate aqueous solutions of nickel(II) sulfate and barium perchlorate.

-

Reaction: Slowly add the barium perchlorate solution to the nickel(II) sulfate solution with constant stirring. A white precipitate of barium sulfate will form immediately.

-

Precipitation: Allow the mixture to stand for a sufficient time to ensure complete precipitation of barium sulfate.

-

Filtration: Separate the barium sulfate precipitate by gravity filtration.

-

Concentration and Crystallization: Concentrate the filtrate and induce crystallization as described in Method 1 (steps 4-8).

Synthesis of a Representative Coordination Complex: Tris(ethylenediamine)nickel(II) Perchlorate

To illustrate the utility of nickel(II) perchlorate hexahydrate as a precursor, the synthesis of tris(ethylenediamine)nickel(II) perchlorate is described. This complex is known for its vibrant purple color.[7]

Reaction: Ni(ClO₄)₂·6H₂O + 3(en) → --INVALID-LINK--₂ + 6H₂O

Experimental Protocol:

-

Dissolution: Dissolve a known mass of nickel(II) perchlorate hexahydrate in deionized water.

-

Ligand Addition: To the stirred nickel(II) perchlorate solution, slowly add a stoichiometric amount of ethylenediamine (en). A color change from green to purple should be observed.

-

Crystallization: Allow the solution to stand undisturbed. The less soluble tris(ethylenediamine)nickel(II) perchlorate will precipitate as purple crystals.

-

Isolation and Washing: Collect the purple crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Air-dry the crystals or dry them in a desiccator.

Characterization Data

The synthesized nickel(II) perchlorate hexahydrate can be characterized by various analytical techniques. A summary of expected characterization data is provided in Table 2.

Table 2: Characterization Data for Nickel(II) Perchlorate Hexahydrate

| Technique | Expected Results |

| Infrared (IR) Spectroscopy | Broad absorption band corresponding to O-H stretching of water of hydration. Strong, broad absorption band characteristic of the perchlorate anion (ClO₄⁻). |

| Raman Spectroscopy | A sharp, intense peak characteristic of the symmetric stretch of the perchlorate anion. |

| UV-Vis Spectroscopy | Absorption bands in the visible region characteristic of d-d transitions for an octahedral Ni(II) complex. |

Safety Considerations

Nickel(II) perchlorate hexahydrate is a strong oxidizing agent and should be handled with extreme care.[5][8][9] It can form explosive mixtures with combustible materials.[6] All work should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1] Perchlorate salts are also potentially explosive and should be handled in small quantities.[10]

Logical Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflows.

Caption: Synthesis of Ni(ClO₄)₂·6H₂O via the perchloric acid method.

Caption: Synthesis of Ni(ClO₄)₂·6H₂O via the metathesis reaction.

Caption: Synthesis of --INVALID-LINK--₂ from Ni(ClO₄)₂·6H₂O.

References

- 1. Page loading... [guidechem.com]

- 2. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Nickel(II) perchlorate hexahydrate | Cl2H12NiO14 | CID 15769463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 错误页 [amp.chemicalbook.com]

- 6. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 7. Tris(ethylenediamine)nickel perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Preparation of a Nickel(II) tetraazamacrocycle. [wwwchem.uwimona.edu.jm]

Unraveling the Structural Fabric of Anhydrous Nickel Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous nickel perchlorate, Ni(ClO₄)₂, is a compound of significant interest due to the high oxidizing potential of the perchlorate anion and the catalytic and electronic properties of the nickel(II) ion. Understanding its crystal structure is paramount for predicting its reactivity, stability, and potential applications in synthesis and materials science. This technical guide provides a comprehensive overview of the available structural information for anhydrous this compound, details its synthesis, and presents the spectroscopic data that forms the basis of our current understanding of its solid-state arrangement.

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound is a challenging endeavor due to the hygroscopic nature of nickel(II) salts and the inherent instability of anhydrous perchlorates. The most effective reported method involves the reaction of anhydrous nickel(II) chloride with a powerful perchlorating agent, chlorine trioxide (Cl₂O₆) or its dimer, dichlorine hexoxide.[1] This method avoids the use of aqueous solutions, which would lead to the formation of hydrated this compound.

Experimental Protocol: Synthesis via Perchloration of Anhydrous Nickel(II) Chloride

This protocol is based on the general method reported by Pascal, et al. for the synthesis of anhydrous transition metal perchlorates.[1]

Materials:

-

Anhydrous nickel(II) chloride (NiCl₂)

-

Chlorine trioxide (Cl₂O₆)

-

A suitable inert solvent (e.g., dichloromethane, CH₂Cl₂)

-

Vacuum line apparatus

-

Schlenk flask or similar reaction vessel

Procedure:

-

Preparation of Reactants: Ensure that the nickel(II) chloride is strictly anhydrous, typically by heating under vacuum prior to use. Chlorine trioxide is a hazardous and reactive substance and should be prepared in situ or handled with extreme caution by experienced personnel.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous nickel(II) chloride in the inert solvent.

-

Perchloration: Cool the suspension to a low temperature (typically between -180°C and -80°C). Slowly add a stoichiometric amount of chlorine trioxide to the stirred suspension. The reaction is highly exothermic and must be controlled carefully.

-

Reaction Progression: Allow the reaction mixture to warm slowly to room temperature while stirring. The reaction progress can be monitored by observing the color change of the solid and the evolution of chlorine gas. The overall reaction is: NiCl₂(s) + 2 Cl₂O₆(l) → Ni(ClO₄)₂(s) + 2 Cl₂(g)

-

Isolation and Purification: After the reaction is complete, the solid anhydrous this compound product is isolated by filtration under an inert atmosphere. The product is then washed with the inert solvent to remove any unreacted starting materials or byproducts.

-

Drying: The final product is dried under high vacuum to remove any residual solvent.

Safety Precautions: Chlorine trioxide is a powerful oxidizing agent and can be explosive. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment. Anhydrous metal perchlorates are also strong oxidizers and can form explosive mixtures with organic compounds.

Structural Characterization

As of the latest literature review, a complete crystal structure of anhydrous this compound determined by single-crystal X-ray diffraction has not been published. However, spectroscopic data, primarily from vibrational (Infrared and Raman) and electronic spectroscopy, provides significant insight into its structure.

The seminal work by Pascal, Potier, and Zhang suggests a polymeric structure for anhydrous this compound. In this model, the nickel(II) ions are in a distorted octahedral environment, and the perchlorate groups act as bridging ligands.[1]

Spectroscopic Evidence

The vibrational spectra of anhydrous Ni(ClO₄)₂ show a splitting of the bands associated with the perchlorate ion (ν₃ and ν₄ modes), which is indicative of a lowering of the Td symmetry of the free ClO₄⁻ anion upon coordination to the metal center. The nature and extent of this splitting suggest that the perchlorate ion acts as a tridentate ligand, bridging between nickel centers.[1]

Electronic spectroscopy of anhydrous this compound is consistent with an octahedral coordination environment around the Ni(II) ion.[1]

| Spectroscopic Data for Anhydrous this compound | |

| Technique | Observation |

| Infrared Spectroscopy | Splitting of ClO₄⁻ vibrational modes |

| Raman Spectroscopy | Splitting of ClO₄⁻ vibrational modes |

| Electronic Spectroscopy | Bands consistent with octahedral Ni(II) |

Proposed Crystal Structure

Based on the available spectroscopic evidence, the proposed structure of anhydrous this compound consists of a three-dimensional polymeric network. In this network, each nickel(II) ion is octahedrally coordinated to six oxygen atoms. These oxygen atoms are provided by six different bridging perchlorate groups. Each perchlorate group, in turn, acts as a tridentate ligand, bridging three different nickel(II) centers. This extensive bridging leads to a rigid, polymeric solid.

Diagrams

Caption: Synthesis workflow for anhydrous this compound.

Caption: Logical flow from evidence to proposed structure.

Conclusion

While the definitive crystal structure of anhydrous this compound from single-crystal X-ray diffraction remains to be determined, a robust model based on spectroscopic evidence has been established. The compound is understood to be a polymeric material with octahedrally coordinated nickel(II) centers linked by tridentate bridging perchlorate ligands. The synthesis of this compound is challenging and requires handling of highly reactive and hazardous materials. Further research, particularly aimed at growing single crystals suitable for X-ray diffraction, is necessary to fully elucidate the precise atomic arrangement and provide a more detailed understanding of its structure-property relationships.

References

An In-depth Technical Guide to the Physical Properties of Nickel Perchlorate Hydrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel(II) perchlorate, Ni(ClO₄)₂, is an inorganic compound that exists in various states of hydration. These hydrates are of significant interest in coordination chemistry, catalysis, and materials science due to the properties conferred by the nickel(II) ion and the perchlorate anion. This guide provides a comprehensive overview of the core physical properties of nickel perchlorate hydrates, with a focus on quantitative data and the experimental protocols used for their characterization. The varying degrees of hydration significantly influence the compound's crystal structure, thermal stability, and spectroscopic signatures.

Hydration States of this compound

This compound is known to form several stable hydrates. The most common and well-characterized is the hexahydrate, Ni(ClO₄)₂·6H₂O. Other reported hydrates include the octahydrate, tetrahydrate, and dihydrate, in addition to the anhydrous form. The degree of hydration is dependent on the conditions of crystallization, including temperature and water activity.

The relationship between the common hydrates can be visualized as a dehydration process.

Physical Properties

The physical properties of this compound hydrates are summarized below. The data is most complete for the hexahydrate, with less information available for the other hydrated forms.

General Properties

| Property | Ni(ClO₄)₂·6H₂O | Ni(ClO₄)₂·4H₂O | Ni(ClO₄)₂·2H₂O | Anhydrous Ni(ClO₄)₂ |

| Molecular Formula | Ni(ClO₄)₂·6H₂O | Ni(ClO₄)₂·4H₂O | Ni(ClO₄)₂·2H₂O | Ni(ClO₄)₂ |

| Molecular Weight | 365.69 g/mol | 329.66 g/mol | 293.63 g/mol | 257.59 g/mol |

| Appearance | Green crystalline solid | - | - | Yellow solid |

| Solubility in Water | Very soluble | Soluble | Soluble | Reacts |

| Melting Point | 140 °C (decomposes) | - | - | Decomposes |

Crystallographic Data

The crystal structure of this compound hexahydrate has been determined by X-ray diffraction. The nickel ion is coordinated to six water molecules in an octahedral geometry, forming the complex cation [Ni(H₂O)₆]²⁺. The perchlorate ions are not directly coordinated to the nickel center but are present in the crystal lattice.

| Parameter | Ni(ClO₄)₂·6H₂O | --INVALID-LINK--₂·2H₂O |

| Crystal System | Orthorhombic (pseudohexagonal) | - |

| Space Group | Pmn2₁ | - |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| Ni-O bond length (Å) | ~2.06 | 2.054(1) |

Note: Detailed lattice parameters for the hexahydrate are not consistently reported across sources. The octahydrate structure consists of a hexaaquanickel(II) cation with two additional water molecules in the lattice.

Experimental Protocols

The characterization of this compound hydrates involves several key analytical techniques. The general workflows and methodologies are described below.

Synthesis of this compound Hydrates

A general workflow for the synthesis of this compound hydrates is depicted below. The specific hydrate obtained depends on the reaction and crystallization conditions.

Protocol for Ni(ClO₄)₂·6H₂O Synthesis:

-

Reaction: Nickel(II) carbonate (NiCO₃) or nickel(II) hydroxide (Ni(OH)₂) is slowly added to a stoichiometric amount of dilute perchloric acid (HClO₄) with constant stirring. The reaction should be performed in a fume hood due to the potential hazards of perchloric acid. The reaction is complete when the evolution of CO₂ (from carbonate) ceases or the solid hydroxide has completely dissolved.

-

Filtration: The resulting solution is filtered to remove any unreacted starting material or impurities.

-

Crystallization: The filtrate is then subjected to slow evaporation at room temperature or controlled cooling to induce crystallization. The formation of the hexahydrate is favored under these conditions.

-

Isolation: The resulting green crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.

X-ray Crystallography

Single-crystal or powder X-ray diffraction (XRD) is used to determine the crystal structure, lattice parameters, and phase purity of the hydrates.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For powder XRD, the sample is finely ground and placed in a sample holder.

-

Data Collection: The mounted sample is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often at low temperatures (e.g., 100 K) to reduce thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and dehydration processes of the this compound hydrates.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Analysis: The crucible is placed in the TGA/DSC instrument. The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the heat flow associated with thermal events such as dehydration (endothermic) and decomposition (exothermic).

Spectroscopic Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the water molecules and perchlorate ions, providing insights into their coordination and bonding within the crystal lattice.

Experimental Protocol:

-

Sample Preparation: For IR spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, the crystalline sample is placed directly in the path of the laser beam.

-

Data Acquisition: IR spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). Raman spectra are obtained by exciting the sample with a monochromatic laser source (e.g., 532 nm or 785 nm) and collecting the scattered light.

-

Spectral Interpretation: The vibrational bands corresponding to the O-H stretching and bending modes of water and the vibrational modes of the ClO₄⁻ anion are assigned to provide structural information.

Safety and Handling

This compound and its hydrates are strong oxidizing agents and should be handled with care. They can form explosive mixtures with organic materials and other reducing agents. Nickel compounds are also classified as potential carcinogens and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical properties of various this compound hydrates, with a primary focus on the well-characterized hexahydrate. The provided tables and diagrams offer a structured overview of the quantitative data and experimental workflows relevant to researchers in chemistry and materials science. Further investigation is required to fully characterize the physical properties of the less common hydrates and to establish a complete phase diagram for the this compound-water system.

Solubility of Nickel(II) Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel(II) perchlorate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing known qualitative solubility information, detailed experimental protocols for determining solubility, and the coordination chemistry of nickel(II) perchlorate in organic media. This guide is intended to be a valuable resource for researchers utilizing nickel(II) perchlorate in organic synthesis, catalysis, and other applications where solubility is a critical parameter.

Introduction to Nickel(II) Perchlorate

Nickel(II) perchlorate, with the chemical formula Ni(ClO₄)₂, is an inorganic compound that typically exists as the hexahydrate, Ni(ClO₄)₂·6H₂O. It presents as green, odorless, crystalline solid.[1] As a powerful oxidizing agent, appropriate safety precautions must be taken during its handling and storage.[2] The solubility of this salt in non-aqueous solvents is a key factor in its application in various chemical reactions, including catalysis and the synthesis of coordination complexes.

Solubility Data

While nickel(II) perchlorate is known to be highly soluble in water, its solubility in organic solvents is less extensively documented in terms of precise quantitative measurements. The available information is summarized in the table below. It is important to note that most sources refer to the solubility of the hexahydrate form.

Table 1: Qualitative and Quantitative Solubility of Nickel(II) Perchlorate in Various Solvents

| Solvent | Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility | Temperature (°C) | Reference |

| Water | H₂O | 18.02 | Very Soluble | 259 g / 100 mL | 25 | |

| Methanol | CH₃OH | 32.04 | Soluble | Data not available | - | [2] |

| Ethanol | C₂H₅OH | 46.07 | Soluble | Data not available | - | [2] |

| Acetone | C₃H₆O | 58.08 | Soluble | Data not available | - | |

| Acetonitrile | C₂H₃N | 41.05 | Soluble | Data not available | - | |

| Chloroform | CHCl₃ | 119.38 | Soluble | Data not available | - | |

| Halocarbons | - | - | Insoluble | Data not available | - | [2] |

Note: The anhydrous form of nickel(II) perchlorate has a molar mass of 257.59 g/mol , while the more common hexahydrate has a molar mass of 365.68 g/mol .[2]

Coordination Chemistry in Organic Solvents

The dissolution of nickel(II) perchlorate in organic solvents involves the formation of coordination complexes between the nickel(II) ion and the solvent molecules. The nature of these interactions significantly influences the solubility and the reactivity of the nickel salt. In solvents like acetonitrile, nickel(II) ions form well-defined coordination complexes.[3][4] The perchlorate anion is generally considered to be a weakly coordinating anion, which often allows for the direct interaction of solvent molecules with the nickel center. This coordination is a key aspect of its utility in catalysis, where the solvent can play the role of a labile ligand.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is often necessary. The following sections outline established methodologies for determining the solubility of inorganic salts like nickel(II) perchlorate in organic solvents.

Isothermal Saturation Method

This gravimetric method is a fundamental technique for determining solubility.

Workflow Diagram:

Caption: Isothermal Saturation Workflow.

Detailed Protocol:

-

Preparation: Add an excess amount of nickel(II) perchlorate to a known volume of the organic solvent in a jacketed glass vessel connected to a constant temperature bath.

-

Equilibration: Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. Preliminary studies may be needed to determine the minimum equilibration time.[5]

-

Sampling: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a fine filter to avoid drawing up any solid particles.

-

Analysis: Transfer the sampled solution to a pre-weighed vial. Determine the mass of the solution. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the salt.

-

Calculation: Weigh the vial containing the dry nickel(II) perchlorate residue. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

UV-Vis Spectrophotometry

This method is suitable for colored compounds like nickel(II) perchlorate and relies on the Beer-Lambert law.

Workflow Diagram:

Caption: UV-Vis Spectrophotometry Workflow.

Detailed Protocol:

-

Calibration Curve: Prepare a stock solution of nickel(II) perchlorate in the desired organic solvent with a precisely known concentration. From this stock solution, prepare a series of dilutions to create standards of varying, known concentrations. Measure the absorbance of each standard at the λmax for the nickel(II) complex in that solvent.[6][7] Plot absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of nickel(II) perchlorate in the same solvent and allow it to equilibrate as described in the isothermal saturation method.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measurement and Calculation: Measure the absorbance of the diluted sample. Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.[8]

Safety and Handling

Nickel(II) perchlorate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also classified as a carcinogen and a skin sensitizer.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

GHS Hazard Pictograms:

Caption: GHS Hazard Symbols.

Conclusion

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Complexes of Nickel(II) with Acetonitrile. Coordination of Perchlorate | Semantic Scholar [semanticscholar.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kbcc.cuny.edu [kbcc.cuny.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Magnetic Landscape of Nickel Perchlorate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core magnetic properties of nickel perchlorate compounds, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Nickel(II) perchlorate, often in its hydrated forms, serves as a precursor for a diverse range of coordination complexes and polymers, each exhibiting unique magnetic behaviors. This document synthesizes key findings on their magnetic susceptibility, ordering phenomena, and the experimental methodologies used for their characterization, presenting a consolidated resource for the scientific community.

Core Magnetic Properties and Quantitative Data

Nickel(II) ions (Ni²⁺) in these compounds typically possess a d⁸ electron configuration, leading to a ground state with two unpaired electrons (S=1) in an octahedral environment. This intrinsic paramagnetism is the foundation of the diverse magnetic phenomena observed in this compound complexes. The magnetic behavior is highly sensitive to the coordination environment of the Ni²⁺ ion, including the nature of the ligands, the geometry of the complex, and the intermolecular interactions.

The following table summarizes the key quantitative magnetic data extracted from various studies on this compound compounds.

| Compound | χMT (cm³ K mol⁻¹) at 300 K | Effective Magnetic Moment (μeff) (B.M.) | Weiss Constant (θ) (K) | Magnetic Ordering | Reference |

| --INVALID-LINK--₂ | Not explicitly stated | Corresponds well with theoretical prediction | Not explicitly stated | Antiferromagnetic alignment at low temperatures | [1] |

| --INVALID-LINK--₂·nH₂O | 1.19 | 3.09 | Not explicitly stated | Paramagnetic with zero-field splitting | [2] |

| [Ni(hfac)₂(PyBTM)₂] | 2.12 | Not explicitly stated | Not explicitly stated | Ferromagnetic interaction between Ni(II) and radicals | [3][4] |

| --INVALID-LINK--₄(H₂O)₅ | 5.32 | Not explicitly stated | Not explicitly stated | Antiferromagnetic coupling within the cubane core | [5] |

Note: This table represents a summary of available data. For detailed experimental conditions and further parameters, please refer to the cited literature.

Experimental Protocols

The characterization of the magnetic properties of this compound compounds relies on a suite of sophisticated experimental techniques. The following section outlines the typical methodologies employed.

Synthesis of this compound Complexes

The synthesis of this compound complexes often involves the reaction of nickel(II) perchlorate hexahydrate with the desired organic ligands in a suitable solvent.

General Procedure:

-

A solution of nickel(II) perchlorate hexahydrate in a solvent (e.g., methanol, ethanol, or water) is prepared.

-

A stoichiometric amount of the organic ligand, dissolved in the same or a compatible solvent, is added to the this compound solution.

-

The reaction mixture is stirred, often with heating, for a specific duration to facilitate complex formation.

-

The resulting product is isolated by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried under vacuum.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.[2][3][6][7]

Magnetic Susceptibility Measurements

The magnetic susceptibility of this compound compounds is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

General Procedure:

-

A polycrystalline sample of the compound is carefully weighed and placed in a gelatin capsule or other suitable sample holder.

-

The sample holder is mounted in the SQUID magnetometer.

-

The magnetic susceptibility is measured as a function of temperature, typically in the range of 2-300 K, under a constant applied magnetic field (e.g., 1000 Oe).[1]

-

The molar magnetic susceptibility (χM) is calculated from the measured susceptibility, and the data is often presented as a plot of χMT versus T.

-

Isothermal magnetization measurements (M vs. H) are also performed at low temperatures to probe for magnetic saturation and hysteresis.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is a crucial technique for determining the precise molecular structure of this compound complexes, which is essential for interpreting their magnetic properties.

General Procedure:

-

A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).

-

The collected diffraction data are processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved and refined using specialized software to obtain the atomic coordinates and other structural parameters.[2][3]

Visualizing Methodologies and Concepts

To further elucidate the experimental and logical frameworks discussed, the following diagrams are provided.

Conclusion

The magnetic properties of this compound compounds are a rich and active area of research. The versatility of nickel(II) perchlorate as a starting material allows for the synthesis of a wide array of coordination complexes with tunable magnetic behaviors, ranging from simple paramagnetism to complex magnetic ordering phenomena. A thorough understanding of these properties, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new magnetic materials and for applications in fields such as molecular magnetism and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Energetic co-ordination compounds: synthesis, characterization and thermolysis studies on bis-(5-nitro-2H-tetrazolato-N2)tetraammine cobalt(III) perchlorate (BNCP) and its new transition metal (Ni/Cu/Zn) perchlorate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nickel and copper complexes of a new multidentate ligand: synthesis, characterization and magneto-structural investigations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Nickel(II) Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of nickel(II) perchlorate, with a focus on its common hydrated form, nickel(II) perchlorate hexahydrate, Ni(ClO₄)₂·6H₂O. This document details the application of key spectroscopic techniques for the characterization of this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy, as well as X-ray crystallography. Experimental protocols and quantitative data are presented to facilitate its identification, characterization, and use in research and development.

Core Spectroscopic and Crystallographic Data

The spectroscopic and crystallographic properties of nickel(II) perchlorate are summarized below. These tables provide a consolidated reference for the key quantitative data obtained from various analytical techniques.

Table 1: UV-Visible Spectroscopic Data for Aqueous [Ni(H₂O)₆]²⁺

The UV-Vis spectrum of an aqueous solution of nickel(II) perchlorate is characteristic of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. The observed absorption bands are due to d-d electronic transitions.

| Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment (d-d transition) |

| ~395 nm | ~5.2 | ³A₂g → ³T₁g(P) |

| ~656 nm | ~2.0 | ³A₂g → ³T₁g(F) |

| ~725 nm | ~2.2 | ³A₂g → ³T₂g(F) |

Note: The exact λmax and molar absorptivity values can be influenced by the concentration and the specific aqueous environment.

Table 2: Vibrational Spectroscopy Data for Nickel(II) Perchlorate Hexahydrate

The vibrational spectrum of Ni(ClO₄)₂·6H₂O is a combination of the vibrational modes of the perchlorate anion (ClO₄⁻), the coordinated water molecules (H₂O), and the Ni-O bonds.

| Infrared (IR) Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

| ~3400 (broad) | - | ν(O-H) of coordinated H₂O |

| ~1630 | - | δ(H-O-H) of coordinated H₂O |

| ~1100 (very strong, broad) | ~934 (strong) | ν₃(F₂) - Asymmetric stretch of ClO₄⁻ |

| - | ~630 | ν₄(F₂) - Asymmetric bend of ClO₄⁻ |

| ~625 (strong) | - | ν₄(F₂) - Asymmetric bend of ClO₄⁻ |

| - | ~460 | ν₂(E) - Symmetric bend of ClO₄⁻ |

| ~462 | - | ν₂(E) - Symmetric bend of ClO₄⁻ |

| ~350 | ~352 | ν(Ni-O) stretch |

Note: The vibrational frequencies of the perchlorate ion can split due to interactions in the crystal lattice. The assignments are based on the Td symmetry of the free perchlorate ion.

Table 3: Crystallographic Data for Hexaaquanickel(II) Perchlorate and Related Compounds

| Parameter | Hexaaquanickel(II) Chlorate (--INVALID-LINK--₂) |

| Crystal System | Cubic |

| Space Group | Pa3 |

| a (Å) | 10.3159 |

| V (ų) | 1097.80 |

| Z | 4 |

| Coordination Geometry | Octahedral |

| Ni-O distance (Å) | ~2.054 |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of nickel(II) perchlorate are provided below.

Protocol 1: UV-Visible Spectroscopy of Aqueous Nickel(II) Perchlorate

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of an aqueous solution of nickel(II) perchlorate.

1. Materials and Equipment:

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

Distilled or deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2. Procedure:

-

Solution Preparation:

-

Accurately weigh a known mass of Ni(ClO₄)₂·6H₂O.

-

Dissolve the solid in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.1 M).

-

Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the range of 0.01 M to 0.1 M.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the wavelength range for scanning (e.g., 300 nm to 800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with distilled water to be used as a blank.

-

Place the blank cuvette in the reference beam path of the spectrophotometer and record a baseline.

-

Rinse a sample cuvette with a small amount of the nickel perchlorate solution to be analyzed, then fill the cuvette.

-

Place the sample cuvette in the sample beam path and record the absorption spectrum.

-

Repeat the measurement for all prepared solutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at each λmax using the known concentrations (c) and path length (b = 1 cm).

-

Protocol 2: Infrared (IR) Spectroscopy of Solid Nickel(II) Perchlorate Hexahydrate

This protocol describes the preparation of a KBr pellet for the analysis of solid nickel(II) perchlorate hexahydrate by Fourier-Transform Infrared (FTIR) spectroscopy.

1. Materials and Equipment:

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

2. Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

-

Add a very small amount of the nickel(II) perchlorate hexahydrate sample (approx. 1-2 mg) to the KBr.

-

Thoroughly grind the mixture until a fine, homogeneous powder is obtained. The hygroscopic nature of this compound requires this step to be performed in a low-humidity environment if possible.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands.

-

Protocol 3: Raman Spectroscopy of Solid Nickel(II) Perchlorate Hexahydrate

This protocol details the acquisition of a Raman spectrum for solid nickel(II) perchlorate hexahydrate.

1. Materials and Equipment:

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

Microscope slide or other suitable sample holder

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

2. Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline nickel(II) perchlorate hexahydrate onto a microscope slide.

-

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Place the sample slide on the microscope stage.

-

Focus the laser onto the sample using the microscope objective.

-

-

Measurement:

-

Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Analysis:

-

Process the spectrum to remove any background fluorescence, if necessary.

-

Identify and assign the characteristic Raman shifts.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of nickel(II) perchlorate.

References

Unraveling the Structural Transformations of Nickel Perchlorate Hydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the phase transitions inherent in nickel perchlorate hydrate, with a particular focus on the hexahydrate form, Ni(ClO₄)₂·6H₂O. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's thermal behavior and structural dynamics. This document synthesizes quantitative data from various experimental studies, outlines detailed methodologies, and provides visual representations of the transition processes.

Quantitative Analysis of Phase Transitions

This compound hexahydrate exhibits a series of structural phase transitions upon heating, which have been characterized by techniques such as adiabatic calorimetry. These transitions are marked by distinct changes in the heat capacity of the material, indicating alterations in its crystal lattice and molecular arrangement. The thermodynamic parameters associated with these transitions are crucial for understanding the stability and behavior of the compound under varying temperatures.

| Transition Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Associated Structural Change | Experimental Method |

| 311.40 ± 0.93 | Data not available | 9.46 ± 0.63[1] | Subtle structural rearrangement | Adiabatic Calorimetry[1] |

| 361.05 ± 0.01 | Data not available | 25.19 ± 0.54[1] | Significant structural transformation | Adiabatic Calorimetry[1] |

Note: Enthalpy change (ΔH) values were not explicitly provided in the cited literature. The entropy change was converted from cal/mol·K to J/mol·K.

Crystal Structure and its Thermal Evolution

At ambient temperatures, this compound hexahydrate possesses a pseudohexagonal crystal structure, belonging to the space group P6₃mc.[2] This structure is characterized by a three-component orthorhombic twinning with a space group of Pmn2₁.[2] The nickel ion is coordinated by six water molecules, forming the complex cation [Ni(H₂O)₆]²⁺.

Upon heating, the crystal lattice undergoes transformations. X-ray diffraction studies have revealed that at higher temperatures, there is a slight deviation in the b/a ratio of the three twinned orthorhombic cells.[2] This leads to a splitting of diffraction spots, which merge back into single spots upon cooling to room temperature, indicating a reversible structural change.[2]

Experimental Protocols

A variety of analytical techniques are employed to investigate the phase transitions of this compound hydrate. The following sections detail the generalized experimental protocols for the key methods cited.

Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature, allowing for the detection of thermal anomalies associated with phase transitions.

Methodology:

-

A precisely weighed sample of crystalline this compound hexahydrate is placed in a calorimeter vessel.

-

The calorimeter is cooled to the starting temperature, typically liquid nitrogen temperature, and then heated in a controlled, stepwise manner.

-

Heat is supplied to the sample in small, known increments, and the resulting temperature increase is measured once thermal equilibrium is reached.

-

The heat capacity is calculated from the amount of heat supplied and the corresponding temperature rise.

-

Measurements are taken over a wide temperature range to identify any sharp increases or peaks in the heat capacity curve, which correspond to phase transitions.

-

The enthalpy and entropy changes of the transitions are determined by integrating the anomalous heat capacity peaks.[1]

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of a material and observing changes in that structure as a function of temperature.

Methodology:

-

Single crystals or a powdered sample of this compound hexahydrate are mounted on a goniometer.

-

For temperature-dependent studies, the sample is placed within a heating or cooling stage that allows for precise temperature control.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern, consisting of a series of diffraction peaks at different angles, is recorded by a detector.

-

The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell.

-

By collecting diffraction patterns at various temperatures, changes in the crystal structure, such as alterations in lattice parameters or a change in crystal symmetry, can be monitored.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a sensitive technique for detecting and characterizing species with unpaired electrons. In the context of this compound hydrate, it can be used to probe the local environment of the Ni²⁺ ions and detect changes that occur during phase transitions.

Methodology:

-

A small single crystal of this compound hexahydrate, often doped with a paramagnetic probe like Mn²⁺, is placed within a resonant cavity.

-

The sample is subjected to a constant microwave frequency and a varying magnetic field.

-

At specific magnetic field strengths, the unpaired electrons of the Ni²⁺ (or dopant) ions will absorb microwave radiation, resulting in an EPR spectrum.

-

The spectrum is recorded at different temperatures.

-

Changes in the shape, position, and splitting of the EPR signals can be correlated with structural phase transitions that alter the local symmetry around the paramagnetic centers.[1]

Visualization of Phase Transition Pathway

The following diagram illustrates the sequential nature of the phase transitions in this compound hexahydrate as a function of temperature.

Caption: Phase transition sequence of Ni(ClO₄)₂·6H₂O.

Experimental Workflow for Phase Transition Analysis

The logical flow of experimentation to fully characterize the phase transitions of this compound hydrate is depicted below.

Caption: Workflow for characterizing phase transitions.

References

The Emergence of Nickel Perchlorate as a Versatile Catalyst in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the development of efficient and selective catalytic systems is paramount. Nickel(II) perchlorate, particularly in its hexahydrated form (Ni(ClO₄)₂·6H₂O), has emerged as a powerful and versatile Lewis acid catalyst for a variety of synthetic transformations.[1][2][3] Its accessibility, relatively low cost, and unique reactivity profile have positioned it as an attractive alternative to more expensive precious metal catalysts.[4] This technical guide provides an in-depth overview of the discovery and application of nickel perchlorate's catalytic activity, focusing on key reaction classes, experimental methodologies, and mechanistic insights.

Core Catalytic Applications

This compound has demonstrated significant catalytic efficacy in several key areas of organic synthesis, primarily leveraging its Lewis acidic nature to activate substrates and facilitate bond formation.

Cycloaddition Reactions

This compound has proven to be a highly effective catalyst for various cycloaddition reactions, enabling the construction of complex cyclic frameworks.

A notable application of this compound is in catalyzing [3+2] cycloaddition reactions. For instance, the reaction of N-tosylaziridines with aldehydes proceeds efficiently in the presence of Ni(ClO₄)₂, leading to the formation of highly substituted 1,3-oxazolidines with high diastereoselectivity and regioselectivity.[1] This transformation occurs via a selective carbon-carbon bond cleavage of the aziridine ring. Similarly, Ni(ClO₄)₂·6H₂O catalyzes the regioselective and diastereoselective [3+2]-annulations of aryl oxiranyl-dicarboxylates with indoles through a selective C-C bond cleavage of the oxirane, affording 1H-furo[3,4-b]indoles in good to excellent yields under mild conditions.[1]

Another significant [3+2] cycloaddition involves the reaction of N-substituted indoles with donor-acceptor cyclopropanes to synthesize cyclopenta[b]indoles. This nickel-catalyzed formal cycloaddition is regio- and diastereoselective, providing the desired products in high yields.[5]

In a remarkable display of catalytic control, this compound, in conjunction with a chiral ligand, can catalyze regiodivergent asymmetric cycloadditions of α,β-unsaturated carbonyl compounds.[2][5] By switching between photochemical and thermal conditions, the same catalytic system can be directed to produce either [2+2] or [2+4] cycloadducts with high diastereo- and enantioselectivity.[2][5] This dual reactivity underscores the versatility of the this compound catalytic system.

Arylation of Aromatic Aldehydes

This compound is an efficient catalyst for the addition of arylboronic acids to aromatic aldehydes, yielding diarylmethanols.[1] The reaction proceeds smoothly in the presence of a base and a catalytic amount of Ni(ClO₄)₂·6H₂O.[1]

Hetero-Diels-Alder Reactions

The catalytic activity of this compound extends to hetero-Diels-Alder reactions. In combination with chiral bis(oxazoline) and bis(imine) ligands, this compound catalyzes the highly enantioselective hetero-Diels-Alder reactions of thiabutadienes to produce optically active dihydrothiopyrans.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for key reactions catalyzed by this compound, as reported in the literature.

| Reaction Type | Substrates | Catalyst System | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| [2+2] Cycloaddition | α,β-Unsaturated 2-acyl imidazole, Diene | 10 mol% Ni(ClO₄)₂·6H₂O, 12 mol% L1 | Blue LEDs (λmax = 455 nm) | 54 | 2:1 | 23 | [2][5] |

| [2+2] Cycloaddition | α,β-Unsaturated 2-acyl imidazole, Diene | 10 mol% Ni(ClO₄)₂·6H₂O, L4 | Blue LEDs (λmax = 455 nm) | 61 | 2:1 | 90 | [2][5] |

| [2+4] Cycloaddition | α,β-Unsaturated 2-acyl imidazole, Diene | 10 mol% Ni(ClO₄)₂·6H₂O, L4 | Thermal (dark) | 19 (side product) | - | - | [2][5] |

| [3+2] Annulation | Aryl oxiranyl-dicarboxylates, Indoles | Ni(ClO₄)₂·6H₂O | Mild | Good to Excellent | High | - | [1] |

| [3+2] Cycloaddition | N-Tosylaziridines, Aldehydes | Ni(ClO₄)₂ | Mild | - | High | - | [1] |

| Arylation | Aromatic aldehydes, Arylboronic acids | Ni(ClO₄)₂·6H₂O, Base | - | Good to Excellent | - | - | [1] |

Note: Specific yields, dr, and ee values are highly substrate-dependent. Please refer to the cited literature for detailed data on specific substrate combinations.

Experimental Protocols

General Procedure for Photochemical Asymmetric [2+2] Cycloaddition

The following is a general procedure adapted from the literature for the nickel-catalyzed photochemical asymmetric [2+2] cycloaddition of α,β-unsaturated 2-acyl imidazoles with dienes.[2][5]

-

Catalyst Preparation: A solution of Ni(ClO₄)₂·6H₂O (0.20 mmol) and the chiral ligand L4 (0.24 mmol) in acetonitrile (10 mL for a 20 mM solution or 5.0 mL for a 40 mM solution) is stirred at 25 °C for 1 hour. This freshly prepared solution is used for the catalytic reaction.

-

Reaction Setup: A dried 10 mL Schlenk tube is charged with the α,β-unsaturated 2-acyl imidazole (0.20 mmol), the diene substrate (0.60 mmol), the chiral nickel catalyst solution (1.0 mL of the 20 mM or 40 mM solution), and additional acetonitrile (3.0 mL).

-

Degassing: The reaction mixture is degassed using three freeze-pump-thaw cycles.

-

Irradiation: The Schlenk tube is then irradiated with a 24 W blue LED lamp (λmax = 455 nm) at a controlled temperature.

-

Workup and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclobutane product.

Mechanistic Insights and Visualizations

The catalytic activity of this compound is primarily attributed to its function as a Lewis acid.[1] The nickel(II) center coordinates to a heteroatom (typically oxygen or nitrogen) on the substrate, thereby activating it towards nucleophilic attack or cycloaddition.

Proposed Catalytic Cycle for [3+2] Cycloaddition of Indoles and Donor-Acceptor Cyclopropanes

The following diagram illustrates a plausible mechanism for the nickel-catalyzed formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes.

Caption: Proposed catalytic cycle for the Ni(II)-catalyzed [3+2] cycloaddition.

Experimental Workflow for Catalyst Screening and Reaction Optimization

The development of a successful catalytic protocol often involves a systematic workflow of screening and optimization. The following diagram outlines a typical experimental workflow.

Caption: A typical workflow for catalytic reaction development.

Conclusion

This compound has established itself as a valuable and versatile catalyst in organic synthesis. Its ability to act as a potent Lewis acid enables a range of important transformations, including various cycloaddition reactions and arylations. The development of asymmetric variants, particularly in regiodivergent cycloadditions, highlights the potential for fine-tuning the catalytic system to achieve high levels of stereocontrol. For researchers in drug development and other areas of chemical synthesis, this compound offers a cost-effective and powerful tool for the construction of complex molecular architectures. Further exploration of its catalytic potential and mechanistic pathways will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Ni(II)-catalyzed asymmetric alkenylations of ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Nickel(II) Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Application Notes and Protocols: Nickel Perchlorate as a Lewis Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) perchlorate, particularly its hexahydrate form [Ni(ClO₄)₂·6H₂O], has emerged as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its utility stems from its ability to activate substrates through the coordination of the nickel(II) ion, facilitating bond formation and cleavage. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by nickel perchlorate and other related simple nickel(II) salts, which exhibit similar catalytic activity. The information presented is intended to guide researchers in leveraging the catalytic potential of nickel(II) salts in their synthetic endeavors.

Key Applications

Nickel(II) salts have demonstrated catalytic efficacy in several important organic reactions, including:

-

Synthesis of Bis(indolyl)methanes: A crucial class of compounds in medicinal chemistry, often synthesized through the electrophilic substitution of indoles with carbonyl compounds.

-

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.

-

Synthesis of α-Aminonitriles: An important pathway to α-amino acids and other nitrogen-containing compounds, typically achieved through the Strecker reaction.

Application 1: Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes and their derivatives is of significant interest due to their wide range of biological activities. Nickel(II) salts have proven to be efficient catalysts for the condensation of indoles with aldehydes and ketones. While a specific protocol for this compound was not available in the reviewed literature, the following protocol using nickel(II) iodide provides a representative and effective methodology.

General Reaction Scheme

Caption: General synthesis of bis(indolyl)methanes.

Quantitative Data for Nickel(II) Iodide Catalyzed Synthesis of Bis(indolyl)methanes[1]

| Entry | Aldehyde (R) | Product | Yield (%) | Time (h) |

| 1 | C₆H₅ | 3a | 97 | 4 |

| 2 | 4-F-C₆H₄ | 3b | 98 | 4 |

| 3 | 4-Cl-C₆H₄ | 3c | 98 | 4 |

| 4 | 4-Br-C₆H₄ | 3d | 96 | 4.5 |

| 5 | 4-NO₂-C₆H₄ | 3e | 95 | 5 |

| 6 | 4-OCH₃-C₆H₄ | 3f | 96 | 4 |

| 7 | 3-NO₂-C₆H₄ | 3g | 96 | 5 |

| 8 | 2-Cl-C₆H₄ | 3h | 95 | 4.5 |

| 9 | 2,4-diCl-C₆H₃ | 3i | 95 | 4.5 |

| 10 | C₄H₃S (2-Thienyl) | 3j | 92 | 4 |

Reaction Conditions: Indole (2 mmol), Aldehyde (1 mmol), NiI₂ (0.5 mmol) in MDC (10 vol) at room temperature.

Experimental Protocol: Synthesis of Bis(indolyl)methanes using Nickel(II) Iodide[1]

-

Reaction Setup: To a round-bottom flask, add indole (2.0 mmol), the corresponding aldehyde (1.0 mmol), and nickel(II) iodide (0.5 mmol).

-

Solvent Addition: Add dichloromethane (MDC, 10 volumes) to the flask.

-

Reaction: Stir the resulting heterogeneous mixture at room temperature for the time specified in the table (typically 4-5 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water (10 volumes) to the reaction mixture.

-

Extraction: Extract the product with an additional 5 volumes of MDC. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the obtained residue by silica gel column chromatography using a mixture of ethyl acetate and hexane to afford the pure bis(indolyl)methane derivative.

Application 2: Michael Addition of Active Methylene Compounds

The Michael addition is a cornerstone of C-C bond formation in organic synthesis. Nickel(II) perchlorate, in combination with a chiral ligand, has been shown to catalyze the enantioselective Michael addition. For a more general application, simple nickel(II) salts can be employed as Lewis acid catalysts. The following protocol describes a general procedure for the nickel-catalyzed Michael addition of a β-dicarbonyl compound to an α,β-unsaturated ketone.[1]

General Reaction Scheme

Caption: General Michael addition reaction.

Quantitative Data for Nickel(II) Chloride Catalyzed Michael Addition[3]

| Entry | Chalcone Substituent (Ar) | Yield (%) | ee (%) |

| 1 | C₆H₅ | 90 | 86 |

| 2 | 4-Cl-C₆H₄ | 88 | 85 |

| 3 | 4-F-C₆H₄ | 85 | 84 |

| 4 | 4-CH₃-C₆H₄ | 83 | 82 |

| 5 | 4-OCH₃-C₆H₄ | 84 | 83 |

| 6 | 2-Cl-C₆H₄ | 86 | 84 |

| 7 | 2-F-C₆H₄ | 85 | 83 |

| 8 | 3-NO₂-C₆H₄ | 91 | 87 |

| 9 | 4-NO₂-C₆H₄ | 89 | 88 |

Reaction Conditions: Chalcone (1.89 mmol), Diethyl malonate (2.26 mmol), NiCl₂ (10 mol%), (-)-Sparteine (10 mol%) in Toluene at 25 °C.

Experimental Protocol: Nickel-Catalyzed Michael Addition[3]

-

Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.

-

Reactant Addition: Slowly add the chalcone derivative (1.89 mmol) to the catalyst mixture and stir for an additional 30 minutes.

-

Nucleophile Addition: Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) slowly to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).

-

Work-up: Concentrate the reaction mixture to dryness in vacuo. Quench the residue with dilute HCl and extract with ethyl acetate.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired Michael adduct.

Application 3: Synthesis of α-Aminonitriles (Strecker Reaction)

The Strecker synthesis is a classic multi-component reaction for the preparation of α-aminonitriles, which are valuable precursors to α-amino acids. While a specific protocol for this compound is not detailed in the available literature, Lewis acids are known to catalyze this transformation. The following is a general procedure for a Lewis acid-catalyzed Strecker-type reaction.

General Reaction Scheme

Caption: General three-component Strecker reaction.

Quantitative Data for Lewis Acid-Catalyzed Strecker Reaction

While specific data for this compound is limited, various Lewis acids are effective. The following table provides representative data for a Bi(NO₃)₃-catalyzed reaction, which is expected to be comparable to catalysis by other Lewis acids like this compound.

| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) | Time (h) |

| 1 | C₆H₅ | C₆H₅ | 4a | 95 | 1.5 |

| 2 | 4-Cl-C₆H₄ | C₆H₅ | 4b | 96 | 1.5 |

| 3 | 4-NO₂-C₆H₄ | C₆H₅ | 4c | 92 | 2.0 |

| 4 | 4-OCH₃-C₆H₄ | C₆H₅ | 4d | 94 | 1.5 |

| 5 | C₆H₅ | 4-CH₃-C₆H₄ | 4e | 93 | 2.0 |

| 6 | 4-Cl-C₆H₄ | 4-CH₃-C₆H₄ | 4f | 95 | 1.5 |

| 7 | Cinnamaldehyde | C₆H₅ | 4g | 90 | 2.5 |

| 8 | C₆H₅ | Benzyl amine | 4h | 88 | 2.5 |

| 9 | 4-Cl-C₆H₄ | Benzyl amine | 4i | 90 | 2.0 |

Reaction Conditions: Aldehyde (1 mmol), Amine (1 mmol), TMSCN (1.2 mmol), Bi(NO₃)₃ (10 mol%) in acetonitrile at room temperature.

Experimental Protocol: General Lewis Acid-Catalyzed Strecker Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in acetonitrile (5 mL).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 10 mol%) to the solution.

-

Cyanide Source Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

Work-up: After completion of the reaction, pour the mixture into water and extract with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure α-aminonitrile.

Safety Precautions

Nickel compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Perchlorate salts are strong oxidizing agents and can be explosive, especially when heated with organic materials. Reactions involving perchlorates should be conducted with caution, behind a safety shield, and on a small scale, especially during initial investigations. Cyanide reagents are highly toxic and should be handled in a well-ventilated fume hood.

Conclusion

This compound and related simple nickel(II) salts are effective and versatile Lewis acid catalysts for a range of important organic transformations. The protocols provided herein serve as a valuable resource for researchers looking to employ these catalysts in the synthesis of bis(indolyl)methanes, Michael adducts, and α-aminonitriles. The mild reaction conditions and high yields associated with these methods make them attractive for applications in academic research and industrial drug development.

References

The Versatility of Nickel Perchlorate in the Synthesis of Coordination Polymers: Applications and Protocols

Introduction

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. Their tunable structures and diverse functionalities have led to significant interest in various fields, including catalysis, gas storage, and materials science. Nickel(II) ions, with their versatile coordination geometries, are excellent candidates for constructing CPs. Nickel perchlorate, Ni(ClO₄)₂, serves as a common and effective source of Ni(II) ions for these syntheses. The perchlorate anion is weakly coordinating, which often allows the organic ligands to dictate the final structure of the polymer. However, under certain conditions, the perchlorate ion can also participate in coordination, leading to interesting structural motifs. This document provides detailed application notes and experimental protocols for the synthesis of nickel-based coordination polymers using this compound.

Applications of this compound-Based Coordination Polymers

Coordination polymers synthesized from this compound have shown promise in a variety of applications:

-

Catalysis: The well-defined and often porous structures of these CPs make them suitable as heterogeneous catalysts. The nickel centers can act as active sites for various organic transformations.

-

Magnetic Materials: The arrangement of nickel(II) ions within the polymer framework can lead to interesting magnetic properties, including single-molecule magnet behavior and magnetic ordering.

-

Gas Adsorption and Storage: By selecting appropriate organic linkers, it is possible to create porous CPs capable of adsorbing and storing gases such as hydrogen and carbon dioxide.

-

Luminescence: Some nickel-based CPs exhibit luminescent properties, making them potentially useful in sensing and optoelectronic applications.

Experimental Protocols

Here, we provide detailed protocols for the synthesis of three distinct nickel-based coordination polymers using this compound as the nickel source.

Protocol 1: Synthesis of a 1D Nickel(II) Coordination Polymer with 2-(2-Pyridyl)benzimidazole

This protocol describes the synthesis of a one-dimensional coordination polymer, --INVALID-LINK--₂·1.5H₂O, where PBI is the bidentate ligand 2-(2-pyridyl)benzimidazole.[1]

Materials:

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

2-(2-Pyridyl)benzimidazole (PBI)

-

Methanol

-

Diethyl ether

Procedure:

-